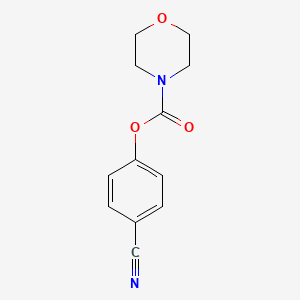
N~1~-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CCG-1423 has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
CCG-1423 inhibits RhoA activity by binding to the RhoA-binding domain of its downstream effector, Rho kinase (ROCK). This binding prevents the activation of ROCK, which in turn inhibits downstream signaling pathways that are involved in cellular processes such as cell migration and proliferation.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in cancer cells, reduce inflammation in cardiovascular diseases, and improve neuronal survival in neurological disorders. CCG-1423 has also been shown to have potential applications in wound healing and tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CCG-1423 is its specificity for RhoA activity. It has been shown to selectively inhibit RhoA activity without affecting other Rho GTPases. However, one of the limitations of CCG-1423 is its low solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research of CCG-1423. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield of CCG-1423. Additionally, future research can focus on improving the solubility and bioavailability of CCG-1423 to improve its efficacy in vivo.
Conclusion:
In conclusion, CCG-1423 is a small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of RhoA activity, which is involved in various cellular processes. CCG-1423 has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Future research can focus on further investigating its potential therapeutic applications and improving its synthesis and bioavailability.
Métodos De Síntesis
The synthesis of CCG-1423 involves the reaction of N-cyclohexyl-N-(4-ethylphenyl)glycinamide with methanesulfonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain CCG-1423. The yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
CCG-1423 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit RhoA activity, which is involved in various cellular processes such as cell migration, cell proliferation, and cytoskeletal organization. CCG-1423 has been shown to have potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-14-9-11-16(12-10-14)19(23(2,21)22)13-17(20)18-15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJQUQCDXSIKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)




